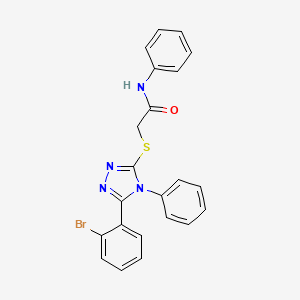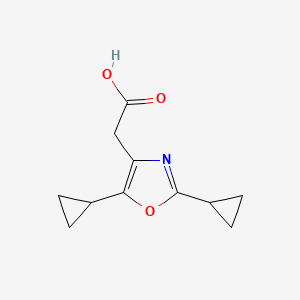
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclopropyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, while the pyrimidine ring and cyclopropyl group contribute to binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .
Comparaison Avec Des Composés Similaires
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine can be compared to other compounds with similar structures, such as pyrrolidine derivatives and pyrimidine-containing molecules. Similar compounds include:
Pyrrolizines: These compounds also feature a pyrrolidine ring but differ in their additional ring structures.
Pyrrolidine-2-one: This compound has a similar core structure but lacks the pyrimidine ring.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, which alter their chemical properties and biological activities.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, pyrimidine ring, and cyclopropyl group, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N4 |
|---|---|
Poids moléculaire |
218.30 g/mol |
Nom IUPAC |
1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N4/c1-8-14-11(9-2-3-9)6-12(15-8)16-5-4-10(13)7-16/h6,9-10H,2-5,7,13H2,1H3 |
Clé InChI |
JYUJLBGXOCTSEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCC(C2)N)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)






![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)




![Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate](/img/structure/B11784286.png)

